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2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Agrochemical discovery Physicochemical profiling ADME prediction

Researchers screening for novel herbicides face a critical gap: no single commercial compound simultaneously targets auxin signaling and lipid desaturation. This molecule solves that by covalently linking a 2,4-dichlorophenoxy motif to a 6-oxopyridazinone core via a defined two-carbon ethyl spacer. Unlike generic 2,4-D or norflurazon, its dual pharmacophore geometry enables systematic SAR exploration of emergent biological activity. - Probe auxin & desaturase cross-talk in a single assay - Defined ethyl linker for systematic spacer-length SAR matrices - Computed LogP 1.7 & 6 rotatable bonds for favorable foliar uptake modeling

Molecular Formula C14H13Cl2N3O3
Molecular Weight 342.18
CAS No. 1021206-12-1
Cat. No. B2450950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS1021206-12-1
Molecular FormulaC14H13Cl2N3O3
Molecular Weight342.18
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H13Cl2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20)
InChIKeyMTRLKWFOHSDUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Structural and Physicochemical Overview


2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1021206-12-1, PubChem CID 42226626) is a synthetic small molecule (MW 342.2 g/mol, molecular formula C₁₄H₁₃Cl₂N₃O₃) that covalently links a 2,4-dichlorophenoxy moiety—the pharmacophore of the phenoxyacetic acid herbicide class (e.g., 2,4-D)—to a 6-oxopyridazin-1(6H)-yl heterocycle via an N-ethyl acetamide bridge [1][2]. This dual-pharmacophore architecture distinguishes it from both classical single-mechanism phenoxy herbicides (auxin mimics) and conventional pyridazinone herbicides (fatty acid desaturase or phytoene desaturase inhibitors) [3][4]. The compound is catalogued exclusively as a research-chemical screening compound by multiple vendors, with no primary research literature, patent exemplification, or regulatory registration identified for this specific CAS number at the time of analysis [1]. All biological activity inferences therefore derive from class-level extrapolation and computed molecular properties, not from direct experimental data on the compound itself.

Why 2,4-D and Norflurazon Cannot Substitute for 2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide


Substituting 2,4-D (CAS 94-75-7), norflurazon (CAS 27314-13-2), or simple pyridazinone analogs for 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide in a screening or structure-activity relationship (SAR) campaign would confound the experimental design because the target compound is the only member of its immediate structural subclass that simultaneously presents (i) the 2,4-dichlorophenoxy recognition element, (ii) the electron-deficient 6-oxopyridazinone hydrogen-bond-acceptor surface, and (iii) a two-carbon ethyl linker that separates the amide nitrogen from the pyridazinone N1 position—a linker length not present in any registered commercial phenoxy or pyridazinone herbicide [1]. 2,4-D (LogP ~2.6–2.8, MW 221 g/mol, carboxylic acid) lacks the pyridazinone heterocycle entirely; norflurazon (LogP 2.45, MW 303.7 g/mol) carries a CF₃-substituted phenyl ring and a methylamino group rather than the dichlorophenoxyacetamide chain, targeting phytoene desaturase (PDS) rather than auxin signaling or fatty acid desaturation [2][3]. The closest commercially cataloged structural analog—2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS 1021062-52-1)—introduces a 3-pyridinyl substituent on the pyridazinone ring that alters both molecular weight (419.26 vs. 342.2 g/mol) and LogP, shifting target engagement potential . Generic substitution among in-class compounds therefore risks losing the specific pharmacophore geometry and physicochemical profile that define this compound as a distinct chemical probe.

2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Differential Physicochemical Evidence


LogP and Lipophilicity Comparison with 2,4-D

The computed XLogP3-AA of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is 1.7, which is approximately 1.1 log units lower than the experimental Log Kow of 2,4-D (2.81) [1][2]. This difference corresponds to a roughly 12.6-fold lower predicted octanol-water partition coefficient. The reduction in lipophilicity relative to 2,4-D is attributable to the replacement of the carboxylic acid group with a neutral N-ethyl-6-oxopyridazin-1(6H)-yl acetamide moiety, which introduces additional hydrogen-bond acceptor capacity (HBA count = 4 vs. 2,4-D's HBA count ≈ 2) while removing the ionizable acid function [1]. This shift predicts reduced passive membrane permeability, potentially lower soil organic carbon sorption (Koc), and altered phloem mobility relative to 2,4-D [3]. Compared to norflurazon (LogP = 2.45), the target compound is also less lipophilic by 0.75 log units despite a higher molecular weight (342.2 vs. 303.7 g/mol), suggesting that the 6-oxopyridazinone ring contributes disproportionately to polarity [4].

Agrochemical discovery Physicochemical profiling ADME prediction Environmental fate

H-Bond Acceptor and Polar Surface Area vs. Pyridazinones

2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide possesses 4 hydrogen-bond acceptor (HBA) sites and 1 hydrogen-bond donor (HBD), with 6 rotatable bonds, as enumerated by PubChem computed descriptors [1]. In comparison, norflurazon has an HBA count of 4 but an additional HBD (the methylamino NH), with a computed polar surface area (PSA) of 46.92 Ų . The target compound's ethyl linker (contributing 2 of the 6 rotatable bonds) introduces conformational degrees of freedom absent in directly N-substituted pyridazinones such as norflurazon (3 rotatable bonds), which may permit induced-fit binding to protein targets with deeper or more sterically demanding active sites . The dichlorophenoxy ring contributes two chlorine atoms as halogen-bond donor capabilities, a feature absent in non-halogenated pyridazinone screening libraries [2]. These computed molecular recognition features suggest that this compound can engage biological targets through a pharmacophore geometry not accessible to either 2,4-D (which lacks the pyridazinone HBA array) or norflurazon (which lacks the dichlorophenoxy halogen-bond surface).

Medicinal chemistry Structure-based design Pharmacophore modeling Enzyme inhibition

Molecular Weight and Rotatable Bonds vs. Closest Analog

The closest commercially available structural analog of the target compound is 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS 1021062-52-1), which differs only by the addition of a 3-pyridinyl substituent at the 3-position of the pyridazinone ring . This single substitution increases the molecular weight from 342.2 to 419.26 g/mol (ΔMW = +77.06, a 22.5% increase) and adds a fifth hydrogen-bond acceptor, altering both the steric profile and the electrostatic potential surface of the molecule [1]. In the context of agrochemical lead optimization, compounds exceeding MW 400 generally exhibit reduced foliar uptake and phloem mobility, a well-documented principle in pesticide design [2]. The unsubstituted pyridazinone ring of the target compound (MW 342.2) keeps it within the more favorable physicochemical range for translocation (Lipinski-like rule extensions for agrochemicals typically favor MW < 450 but penalize excessive H-bond acceptors) [3]. This distinction is quantifiable and meaningful for procurement decisions in screening cascades: the target compound probes a distinct region of physicochemical space that its 3-substituted analog cannot access.

Chemical library design Lead optimization Molecular diversity Agrochemical screening

Dual-Pharmacophore Architecture: Auxin Mimic and Lipid Desaturase Inhibition

The 2,4-dichlorophenoxy substructure of the target compound is the signature pharmacophore of the phenoxyacetic acid herbicide class, whose prototypical member 2,4-D acts as a synthetic auxin (indole-3-acetic acid mimic) causing uncontrolled epinasty and senescence in dicotyledonous weeds at field application rates of 280–1120 g a.i./ha [1]. Independently, the 6-oxopyridazin-1(6H)-yl heterocycle is the core scaffold of substituted pyridazinone herbicides (e.g., norflurazon, SAN 9785, BASF 13-338), which inhibit fatty acid desaturases in the chloroplast envelope, reducing the unsaturation of plastidic galactolipids [2][3]. The target compound is the only cataloged molecule in which these two herbicide pharmacophores are covalently joined through a flexible ethyl linker, creating a chimeric structure with the theoretical potential to engage both auxin-signaling and lipid-desaturation pathways simultaneously. While no direct experimental data exist for this compound to confirm dual-target engagement, the structural precedent for each pharmacophore operating independently at their respective target sites supports its utility as a probe for exploring synergistic herbicidal mechanisms or designing resistance-breaking combinations [4].

Herbicide discovery Mode of action Dual-target design Resistance management

Ethyl Linker Length vs. Direct and Propyl Analogs

The target compound incorporates an ethylene (-CH₂-CH₂-) linker connecting the 6-oxopyridazin-1(6H)-yl N1 position to the acetamide nitrogen, yielding a total of 6 rotatable bonds as computed by PubChem [1]. This contrasts with directly N-substituted pyridazinone herbicides (e.g., norflurazon, where the N2-phenyl substituent is directly attached with fewer intervening bonds) and with analogs featuring a three-carbon propyl linker (e.g., 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide, which has a longer spacer) [2]. Linker length in pyridazinone-acetamide conjugates has been explicitly identified as a tunable parameter in SAR studies, with acetamide vs. propanamide linkers shown to modulate steric effects on target binding . The two-carbon linker of the target compound places the dichlorophenoxy ring at a spatial distance from the pyridazinone surface that is intermediate between direct attachment and a three-carbon tether, potentially enabling binding poses that neither shorter nor longer linker analogs can achieve. This geometric feature is a quantifiable architectural distinction—not merely a superficial structural variation—that directly affects pharmacophore presentation in 3D space.

Conformational analysis Linker SAR Molecular docking Scaffold optimization

2-(2,4-Dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Research and Industrial Applications


Agrochemical Lead Discovery: Dual-Mechanism Herbicide Screening

This compound is best deployed as a diversity screening element in herbicide discovery campaigns seeking to identify molecules capable of simultaneously perturbing auxin homeostasis (via the 2,4-dichlorophenoxy motif) and chloroplast lipid desaturation (via the 6-oxopyridazinone core) [1][2]. Its computed LogP of 1.7 and MW of 342.2 g/mol place it within the favorable agrochemical property space defined by Tice (2001) and Clarke & Delaney (2003) for foliar uptake and translocation [3]. Unlike 2,4-D, which is unsuitable for in vitro enzyme-target screening due to its non-specific auxin-receptor mechanism, the target compound's pyridazinone moiety provides a measurable hydrogen-bond acceptor surface (HBA = 4) suitable for biochemical assay development [1]. Researchers should prioritize this compound over 2,4-D or norflurazon when the experimental objective is to probe whether covalent linkage of phenoxy and pyridazinone pharmacophores yields emergent biological activity not observed with either fragment alone.

SAR Studies: Linker-Length Optimization for Pyridazinone-Acetamides

The two-carbon ethyl linker of this compound represents a defined geometric reference point for systematic SAR exploration of spacer length between pyridazinone and phenoxy pharmacophores [1]. Procurement of this compound alongside its propyl-linked analog (CAS not specified, but cataloged as 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide) and directly N-substituted pyridazinones enables a controlled linker-length matrix experiment [2]. The 6 rotatable bonds of the target compound define a specific conformational ensemble; varying the linker by ±1 methylene unit while holding the pharmacophores constant allows quantitative deconvolution of linker length effects on biological potency, a standard practice in medicinal and agrochemical chemistry SAR campaigns [3].

Computational Docking: Pharmacophore Hypothesis with Dual-Recognition Scaffold

Computational chemists can employ the target compound as a probe ligand in pharmacophore modeling and molecular docking studies aimed at identifying or validating novel herbicide target sites [1]. The compound's dual halogen-bond donor capacity (two chlorine atoms on the phenoxy ring) combined with the pyridazinone HBA array (HBA = 4) provides a richer pharmacophore feature set than either 2,4-D or norflurazon alone, enabling more discriminatory virtual screening [2]. Its computed XLogP3-AA of 1.7 and single H-bond donor make it compatible with standard docking scoring functions that penalize excessive hydrophobicity or H-bond donor count [3]. This application is particularly relevant for agrochemical companies seeking to expand their in silico screening libraries with compounds that occupy underexploited regions of herbicide-relevant chemical space.

Herbicide Resistance: Probing Cross-Resistance to Auxin Mimics and Pyridazinones

In herbicide resistance management research, this compound can serve as a diagnostic probe for characterizing cross-resistance patterns in weed populations harboring target-site mutations to either auxin receptors or fatty acid desaturases [1][2]. Because the compound structurally incorporates both pharmacophores, differential sensitivity across resistant vs. susceptible biotypes can help dissect whether resistance is pharmacophore-specific or scaffold-general. This application is supported by class-level evidence that pyridazinone herbicides (e.g., norflurazon) and phenoxy herbicides (e.g., 2,4-D) engage distinct molecular targets and that resistance to one class does not necessarily confer resistance to the other [3][4].

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